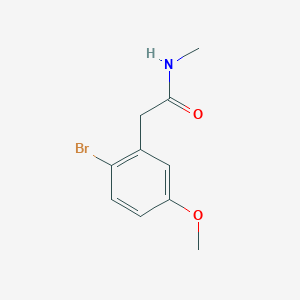
2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene is an organo-bromine compound. It has a molecular weight of 319.1 . The IUPAC name for this compound is 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)benzene .
Synthesis Analysis
While specific synthesis methods for 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene were not found, it’s known that 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride may be used to synthesize related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(4-6(7)9)15-8(10,11)12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene serves as a crucial intermediate in various chemical syntheses, showcasing its versatility in organic chemistry. For instance, it has been utilized in unique sodium dithionite initiated coupling reactions, highlighting its role in the synthesis of complex molecules. This compound's structural characteristics, such as its crystal configuration, have been extensively analyzed, revealing the impact of substituents on its geometric parameters and how these influence the compound's reactivity and interactions in biological systems (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009; Gowda, Foro, & Fuess, 2007).
Organic Synthesis Applications
The compound is integral in the synthesis of aromatic molecules and has been employed in various reactions to produce ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, demonstrating its utility in creating bioactive molecules with potential pharmaceutical applications. Its participation in vicarious nucleophilic substitutions and cascade rearrangement reactions further underscores its importance in synthesizing complex organic structures, offering a pathway to explore new chemical transformations (Petrov, Kalyazin, & Somov, 2021; Lemek, Groszek, & Cmoch, 2008).
Catalysis and Reaction Mechanisms
Moreover, 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene's involvement in catalytic processes and reaction mechanism studies exemplifies its role in advancing organic synthesis methodologies. Its application in one-pot synthesis reactions and as a reagent in electrophilic addition reactions illustrates its effectiveness in streamlining synthesis processes, thereby facilitating the efficient production of complex molecules (Kumar, Rudrawar, & Chakraborti, 2008; Luong et al., 2004).
Material Science and Advanced Chemistry
In material science and advanced chemistry, the compound plays a pivotal role in the development of new materials and chemicals, exemplified by its use in generating o-quinodimethanes and facilitating unusual transformation reactions. These applications not only underscore its utility in organic synthesis but also its potential in creating novel materials with unique properties (Shirakawa & Sano, 2014; Vasin, Korovin, Razin, & Somov, 2016).
Safety and Hazards
While specific safety data for 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene was not found, it’s important to handle all chemical compounds with care. Users should avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and not eat, drink or smoke when using this product . Always wash hands after handling the product .
Propriétés
IUPAC Name |
2-bromo-1-methylsulfonyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFBVZXUNPLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




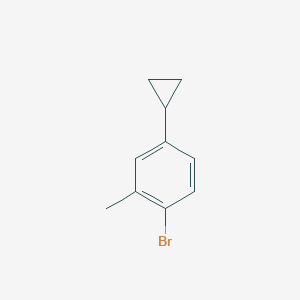

![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
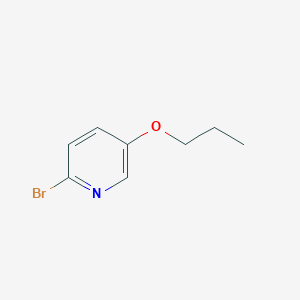
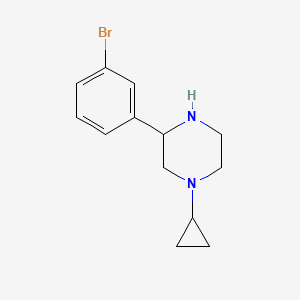

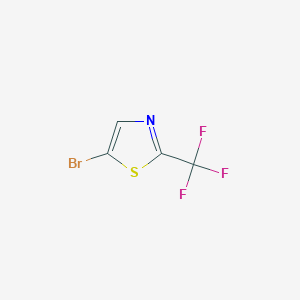

![Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1376863.png)
![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)
